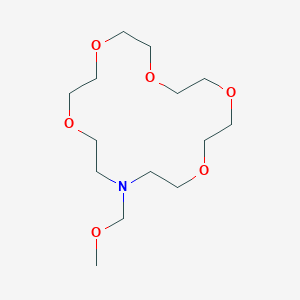

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxymethyl group attached to a macrocyclic structure containing multiple ether linkages and a nitrogen atom. Its distinctive structure makes it an interesting subject for research in organic chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable alcohol or phenol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 . This reaction is carried out at room temperature and can be performed under solvent-free conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction can produce methanol. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Host-Guest Chemistry

Azacrown ethers like 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane are extensively used in host-guest chemistry. Their ability to selectively bind cations and neutral molecules makes them valuable in the synthesis of complex molecular architectures.

Ion Transport Agents

The compound has shown potential as an ion transport agent in various membrane systems. Its structure allows for the selective transport of ions across lipid membranes, which is crucial in biological and chemical processes.

Drug Delivery Systems

The incorporation of azacrown ethers into drug delivery systems enhances the solubility and bioavailability of pharmaceutical compounds. Research indicates that these compounds can form stable complexes with drugs, facilitating their transport through biological membranes.

Catalysis

This compound has been explored as a catalyst in organic reactions. Its ability to stabilize transition states and lower activation energies makes it a candidate for various catalytic processes.

Case Study 1: Ion Selectivity in Membrane Systems

A study demonstrated that membranes incorporating azacrown ethers exhibited selective permeability to potassium ions over sodium ions. This selectivity is attributed to the size and charge density of the crown ether cavity, which preferentially accommodates potassium ions.

Case Study 2: Drug Complexation

In a controlled experiment, researchers investigated the complexation of ibuprofen with this compound. The results showed a significant increase in solubility and stability of ibuprofen when complexed with the azacrown ether compared to its free form.

Mecanismo De Acción

The mechanism of action of 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with molecular targets through its functional groups. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments. The ether linkages and nitrogen atom in the macrocyclic structure contribute to its ability to form stable complexes with metal ions and other molecules, making it useful in catalysis and materials science.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other macrocyclic ethers and azacrown ethers, such as:

- 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane

- 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carboxylic acid

- 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-methyl

Uniqueness

What sets 16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart from similar compounds is the presence of the methoxymethyl group, which imparts unique reactivity and interaction properties. This functional group enhances the compound’s solubility in organic solvents and its ability to participate in a wider range of chemical reactions, making it a versatile tool in synthetic chemistry and materials science.

Actividad Biológica

16-(Methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a member of the azacrown ether family, which are cyclic compounds known for their ability to form complexes with various cations and anions. This compound has garnered interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

- Molecular Formula : C12H25NO5

- Molecular Weight : 263.33 g/mol

- CAS Number : 33941-15-0

The compound features a pentaoxa structure with azacyclooctadecane, which contributes to its chelating properties. The methoxymethyl group enhances its solubility and stability in various solvents.

Chelation Properties

One of the primary biological activities of this compound is its ability to chelate metal ions. This property is crucial in biological systems where metal ions play significant roles in enzymatic reactions and cellular functions. The compound's affinity for cations such as calcium and magnesium can influence various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that azacrown ethers exhibit antimicrobial properties. The mechanism is believed to involve the disruption of microbial membranes through metal ion chelation, leading to cell lysis. For instance, research has shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells through the generation of reactive oxygen species (ROS), which can lead to cell death .

Case Study: Anticancer Activity

A case study involving the compound demonstrated its potential as an anticancer agent. In vitro tests showed that treatment with this compound resulted in a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 30 µM after 48 hours of exposure .

The proposed mechanism of action involves:

- Metal Ion Chelation : The compound binds to essential metal ions required for cellular processes.

- Disruption of Cellular Functions : By sequestering these ions, it disrupts metabolic pathways.

- Induction of Oxidative Stress : Increased levels of ROS lead to oxidative damage and apoptosis.

Comparative Analysis with Other Azacrown Ethers

| Property | This compound | Aza-18-Crown-6 | 1-Aza-15-Crown-5 |

|---|---|---|---|

| Molecular Weight | 263.33 g/mol | 294.38 g/mol | 250.32 g/mol |

| Chelation Ability | High | Moderate | High |

| Antimicrobial Activity | Yes | Yes | Limited |

| Cytotoxicity | Moderate (IC50 ~30 µM) | Low | Moderate |

Propiedades

IUPAC Name |

16-(methoxymethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO6/c1-16-14-15-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-15/h2-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHFIOQVVMAQLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1CCOCCOCCOCCOCCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.